6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol
Description
6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted at positions 3 and 6. The 2-aminophenyl group at position 6 and the benzylsulfanyl (-S-benzyl) moiety at position 3 define its structural uniqueness. This compound is synthesized via S-benzylation of the precursor 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one using benzyl bromide in the presence of K₂CO₃ . Its structural confirmation relies on NMR and X-ray crystallography .
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-(2-aminophenyl)-3-benzylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H14N4OS/c17-13-9-5-4-8-12(13)14-15(21)18-16(20-19-14)22-10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,20,21) |
InChI Key |
IISRTHZLTGBVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3N |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol is a member of the triazine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
Chemical Formula : C16H14N4OS
Molecular Weight : 310.37 g/mol
CAS Number : Not specified in the sources.
The structure of the compound features a triazine ring substituted with an amino group and a benzylthio group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar triazine structure exhibit significant anticancer properties. For instance, research on triazine derivatives has shown promising results against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.
Case Study: Antitumor Activity
A relevant study evaluated several triazine derivatives for their antitumor activity using MTS cytotoxicity assays on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that some derivatives exhibited IC50 values as low as 6.26 µM, suggesting potent antiproliferative effects .
Antimicrobial Activity
Triazine derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively.
Testing Methodology
Antimicrobial activity is typically assessed using broth microdilution methods against both Gram-positive and Gram-negative bacteria. For example, a related study reported that certain triazine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 6.26 | |
| HCC827 (Lung Cancer) | 6.48 | ||
| Antimicrobial | Staphylococcus aureus | - | |
| Escherichia coli | - |
The biological mechanisms behind the activity of 1,2,4-triazines typically involve:
- DNA Interaction : Many triazine derivatives bind to DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Compounds can trigger programmed cell death in cancer cells through various pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific checkpoints, preventing tumor growth.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 3 and 6, altering physicochemical and biological properties. Below is a comparative analysis:
*Calculated based on formula.
Key Observations :
- Benzylsulfanyl vs. Smaller Substituents : The benzylsulfanyl group in the target compound increases molecular weight and hydrophobicity compared to methylsulfanyl (263.32 g/mol) or allylthio (260.31 g/mol) analogs. This may enhance membrane permeability but reduce solubility .
- Aminophenyl vs. This could influence receptor binding .
Structural and Functional Insights
- X-ray Crystallography : The target compound’s benzylsulfanyl group adopts a planar conformation, facilitating π-π stacking interactions in crystal lattices .
- NMR Data: The 2-aminophenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while the benzylsulfanyl protons resonate at δ 4.2–4.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
